
4-Methylumbelliferone-13C4
Overview
Description
4-Methylumbelliferone-13C4 is a labeled derivative of 4-Methylumbelliferone, a coumarin derivative widely used in scientific research. This compound is primarily utilized as a small molecule inhibitor of hyaluronan synthesis, a glycosaminoglycan involved in various biological processes such as inflammation, cancer, and autoimmunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferone-13C4 involves the incorporation of carbon-13 isotopes into the 4-Methylumbelliferone structure. This is typically achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of 4-methylumbelliferone as the starting material, which undergoes a series of reactions including iodination, condensation, and cyclization to introduce the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for quality control .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferone-13C4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound. These derivatives are often used in further chemical synthesis or as intermediates in the production of more complex compounds .
Scientific Research Applications
Role in Enzymatic Assays
4-Methylumbelliferone-13C4 serves as an essential deconjugation standard in the monitoring of enzymatic reactions, particularly those involving glucuronidation and sulfonation processes. It is utilized to evaluate the extent of deconjugation reactions in biological samples. The compound is mixed with other standards to create a solution that is used for quantifying enzyme activity through fluorometric detection. This application is crucial for assessing drug metabolism and understanding the pharmacokinetics of various compounds .
Hyaluronan Synthesis Inhibition
One of the most significant therapeutic applications of this compound is its role as an inhibitor of hyaluronan synthesis . Research indicates that this compound can effectively reduce hyaluronan levels in various disease models, including pulmonary fibrosis and cancer . In a study involving mice with pulmonary hypertension, treatment with 4-methylumbelliferone significantly attenuated fibrotic deposition and vascular remodeling, demonstrating its potential as a therapeutic agent for conditions characterized by excessive hyaluronan production .
Cancer Research
In cancer research, 4-methylumbelliferone has been investigated for its chemopreventive properties. Studies have shown that it can inhibit tumor growth by modulating the extracellular matrix and reducing inflammation associated with tumor progression . Its ability to alter metabolic pathways makes it a candidate for further exploration in therapeutic contexts related to malignancies.
Pharmacokinetic Studies
The use of this compound in pharmacokinetic studies allows researchers to trace the metabolic pathways of drugs within the body. By utilizing this isotope-labeled compound, scientists can monitor the absorption, distribution, metabolism, and excretion (ADME) characteristics of various pharmaceuticals. This application is particularly beneficial in understanding how drugs interact with biological systems and can inform dosage recommendations and safety profiles .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Implications |
---|---|---|
Enzymatic Assays | Used as a deconjugation standard to monitor enzyme activity | Essential for quantifying metabolic processes |
Hyaluronan Synthesis Inhibition | Reduces hyaluronan levels in disease models (e.g., pulmonary fibrosis) | Potential therapeutic agent for fibrotic diseases |
Cancer Research | Investigated for chemopreventive properties | Inhibits tumor growth; modulates extracellular matrix |
Pharmacokinetic Studies | Traces metabolic pathways of drugs using isotope labeling | Enhances understanding of drug interactions and safety profiles |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across different applications:
- Pulmonary Hypertension Study : In a mouse model lacking adenosine deaminase, treatment with 4-methylumbelliferone resulted in reduced levels of hyaluronan and improved pulmonary vascular remodeling .
- Cancer Metabolism Research : Investigations into the effects of 4-methylumbelliferone on prostate cancer cells revealed its potential to inhibit cell proliferation through modulation of metabolic pathways .
These findings underscore the versatility and importance of this compound in advancing scientific research across multiple domains.
Mechanism of Action
The primary mechanism of action of 4-Methylumbelliferone-13C4 involves the inhibition of hyaluronan synthesis. This is achieved by interfering with the enzymes responsible for hyaluronan production, leading to reduced levels of this glycosaminoglycan in tissues. The compound also affects various molecular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: The non-labeled version of the compound, widely used in similar research applications.
7-Hydroxycoumarin: Another coumarin derivative with similar fluorescent properties and biological activities.
Coumarin-3-carboxylic acid: A related compound used in the synthesis of various coumarin derivatives
Uniqueness
4-Methylumbelliferone-13C4 is unique due to its labeled carbon-13 isotopes, which make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. This allows for more precise tracking and analysis of the compound in various biological and chemical systems .
Biological Activity
4-Methylumbelliferone-13C4 (4-MU-13C4) is a stable isotopic form of 4-methylumbelliferone (4-MU), a small molecule known for its role as an inhibitor of hyaluronan (HA) synthesis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer. This article aims to provide a comprehensive overview of the biological activity of 4-MU-13C4, highlighting its mechanisms of action, effects on disease models, and relevant research findings.
4-MU inhibits HA synthesis by depleting the precursor substrates necessary for HA production. Specifically, it activates UDP-glucuronyl transferases, leading to reduced availability of UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc), which are critical for HA biosynthesis. This mechanism has been well-documented in various studies .
Biological Effects and Case Studies
The biological effects of 4-MU-13C4 have been explored in several experimental models across different disease contexts:
-
Cancer :
- Inhibition of Tumor Growth : Studies have shown that 4-MU reduces the proliferation, migration, and invasion of various cancer cell lines, including pancreatic cancer. In vivo models demonstrated significant tumor size reduction when treated with 4-MU .
- Mechanisms in Cancer : The compound has been associated with downregulation of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .
-
Inflammation :
- Lung Inflammation Models : In mouse models subjected to lipopolysaccharide (LPS)-induced lung inflammation, treatment with 4-MU significantly decreased inflammatory cytokine levels and reduced lung injury .
- Pulmonary Fibrosis : Research indicates that 4-MU treatment attenuates fibrotic deposition and vascular remodeling in models of pulmonary hypertension, suggesting its protective role against lung fibrosis .
-
Autoimmune Diseases :
- Collagen-Induced Arthritis : In models of arthritis, 4-MU improved disease scores and reduced inflammatory markers, indicating its potential as an immunomodulatory agent .
- Multiple Sclerosis Models : The compound has been shown to modulate immune responses by increasing regulatory T-cell populations and shifting T-helper cell differentiation towards non-pathogenic phenotypes .
Pharmacokinetics
The pharmacokinetics of 4-MU-13C4 reveal important insights into its clinical application:
- Bioavailability : The systemic oral bioavailability of 4-MU is reported to be less than 3%, primarily due to extensive first-pass metabolism. However, its metabolite, 4-methylumbelliferyl-β-D-glucuronide (4MUG), is bioactive and contributes to the therapeutic effects observed .
- Half-Life : The half-life of 4-MU in humans is approximately 28 minutes, necessitating careful consideration in dosing regimens for effective therapeutic outcomes .
Summary Table of Research Findings
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing 4-Methylumbelliferone-13C4 in pharmacokinetic studies?
- Answer: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 4-Methylumbelliferone-13C4 in biological matrices. Stable isotope-labeled analogs (e.g., 13C4) are used as internal standards to correct for matrix effects and ionization variability. Calibration curves should span 1–5000 ng/mL, with validation for accuracy (85–115%) and precision (CV <15%) . Confirm molecular identity via high-resolution mass spectrometry (HRMS) and purity (>95% by HPLC) using certified reference standards .
Q. How can researchers confirm the identity and purity of 4-Methylumbelliferone-13C4?
- Answer:
- Identity: Use HRMS to verify the molecular formula (13C4C6H8O3) and exact mass (180.14 Da). Compare isotopic patterns to distinguish between unlabeled and 13C-labeled species .
- Purity: Perform HPLC with UV detection (λ = 320 nm) and validate against a certified reference standard. Ensure no co-eluting peaks and confirm purity ≥95% .
Q. What are the primary research applications of 4-Methylumbelliferone-13C4 in glycobiology?
- Answer: It serves as a substrate for glycosidase enzyme assays (e.g., β-glucuronidase) to study glycosaminoglycan metabolism. Quantify hydrolyzed 4-MU fluorescence (ex/em = 360/450 nm) to measure enzyme activity. Use 13C-labeled analogs to track isotopic enrichment in metabolic flux studies .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data for 4-Methylumbelliferone-13C4 across studies?
- Answer:
- Experimental Design: Standardize dosing regimens (e.g., 1.2 g/kg in mice) and sampling intervals (e.g., 0–24 hrs) to ensure comparability .
- Data Analysis: Apply compartmental modeling (e.g., non-linear mixed effects) to account for intersubject variability. Validate assays using interlaboratory comparisons and reference materials .
- Contradiction Resolution: Cross-reference metabolite profiles (e.g., 4-MU glucuronide) and consider species-specific metabolic differences .
Q. What strategies optimize the synthesis of 4-Methylumbelliferone-13C4 for isotopic tracing studies?
- Answer:
- Labeling Efficiency: Use 13C-enriched methyl iodide (≥99% isotopic purity) in the Pechmann condensation reaction. Monitor reaction progress via <sup>13</sup>C-NMR to confirm incorporation at C-4 and adjacent carbons .
- Purification: Employ recrystallization in ethanol/water (1:1 v/v) to remove unreacted precursors. Validate isotopic integrity via isotope ratio mass spectrometry (IRMS) .
Q. How should researchers design experiments to study the inhibitory effects of 4-Methylumbelliferone-13C4 on hyaluronan synthesis?
- Answer:
- In Vitro Models: Use fibroblast or cancer cell lines (e.g., HT1080) with [<sup>3</sup>H]-glucosamine labeling. Quantify hyaluronan via ELISA or size-exclusion chromatography .
- Dose-Response: Test concentrations from 0.1–1.0 mM, accounting for cytotoxicity (e.g., MTT assay). Normalize data to cell count or protein content .
- Mechanistic Insight: Pair with RNA-seq to identify downregulated HAS2/3 genes and validate via siRNA knockdown .
Q. Methodological Guidance
Q. How to ensure reproducibility when using 4-Methylumbelliferone-13C4 in multi-institutional studies?
- Answer:
- Standard Operating Procedures (SOPs): Document LC-MS/MS parameters (e.g., column: C18, 2.1 × 50 mm; mobile phase: 0.1% formic acid in H2O/MeOH) .
- Reference Materials: Distribute aliquots from a single batch to minimize inter-lab variability. Certify purity and stability via accelerated degradation studies (40°C/75% RH for 6 months) .
- Data Sharing: Deposit raw spectra and chromatograms in repositories like MetaboLights or ChEBI .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of 4-Methylumbelliferone-13C4?
- Answer:
- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to determine IC50 values. Use tools like GraphPad Prism or R (drc package) .
- Multiplicity Correction: Apply Benjamini-Hochberg adjustment for high-throughput datasets (e.g., transcriptomics) .
- Uncertainty Quantification: Report 95% confidence intervals and bootstrap resampling for small sample sizes .
Q. Tables for Critical Data
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 180.14 Da | HRMS | |
HPLC Purity | >95% | UV/Vis (320 nm) | |
LC-MS/MS LOD | 0.5 ng/mL | Triple Quadrupole | |
Isotopic Enrichment | 99% 13C at C-4 | <sup>13</sup>C-NMR |
Properties
IUPAC Name |
7-hydroxy-4-(113C)methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-IPRLLLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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